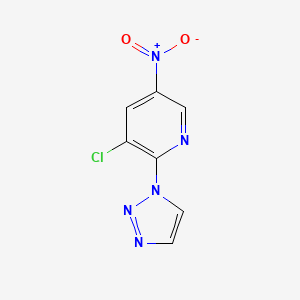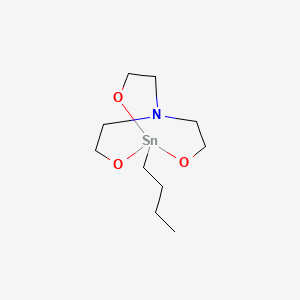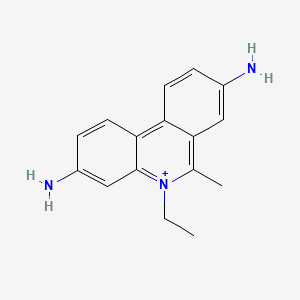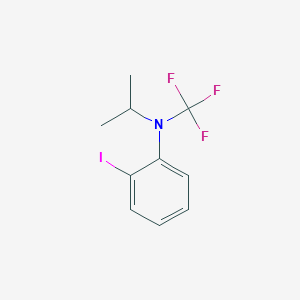
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C12H20NOP. This compound is characterized by the presence of an amino group, an isopropyl group, a methyl group, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-isopropyl-5-methylphenol with dimethylphosphine oxide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high purity and yield. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Wissenschaftliche Forschungsanwendungen
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-3-methylphenyl)dimethylphosphine oxide
- (4-Amino-3-isopropylphenyl)dimethylphosphine oxide
Uniqueness
(4-Amino-3-isopropyl-5-methylphenyl)dimethylphosphine oxide is unique due to the presence of both isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may lack one of these groups.
Eigenschaften
Molekularformel |
C12H20NOP |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
4-dimethylphosphoryl-2-methyl-6-propan-2-ylaniline |
InChI |
InChI=1S/C12H20NOP/c1-8(2)11-7-10(15(4,5)14)6-9(3)12(11)13/h6-8H,13H2,1-5H3 |
InChI-Schlüssel |
UTZNCDJMODHIOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1N)C(C)C)P(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


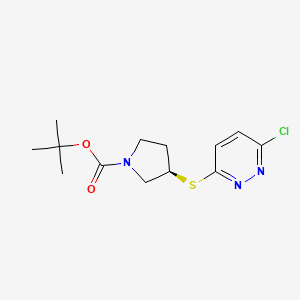
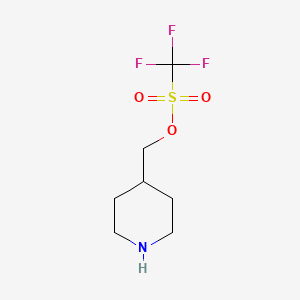
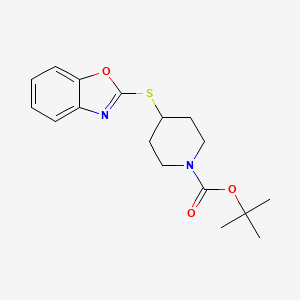
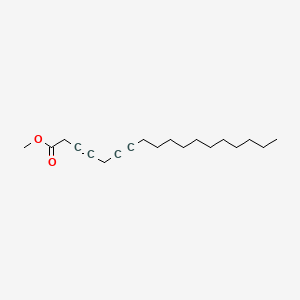
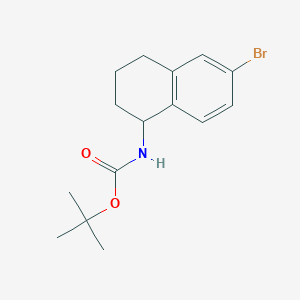

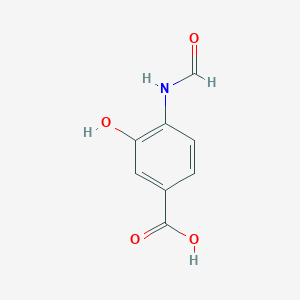
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
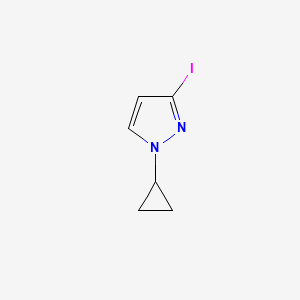
![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
